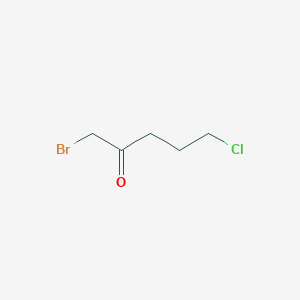

1-bromo-5-chloropentan-2-one

描述

Structure

3D Structure

属性

分子式 |

C5H8BrClO |

|---|---|

分子量 |

199.47 g/mol |

IUPAC 名称 |

1-bromo-5-chloropentan-2-one |

InChI |

InChI=1S/C5H8BrClO/c6-4-5(8)2-1-3-7/h1-4H2 |

InChI 键 |

VQIPXTITGUAIBB-UHFFFAOYSA-N |

规范 SMILES |

C(CC(=O)CBr)CCl |

产品来源 |

United States |

Nomenclature and Advanced Structural Analysis of 1 Bromo 5 Chloropentan 2 One

IUPAC Naming Conventions and Common Synonyms for 1-Bromo-5-chloropentan-2-one

The systematic name for the compound with the chemical formula C₅H₈BrClO is This compound , as determined by the International Union of Pure and Applied Chemistry (IUPAC) naming conventions. nih.gov This name precisely describes its molecular structure: a five-carbon (pentan) chain where a ketone functional group (=O) is located on the second carbon (2-one). A bromine atom is substituted at the first carbon (1-bromo), and a chlorine atom is located on the fifth carbon (5-chloro).

While the IUPAC name provides an unambiguous descriptor, the compound is also referenced by several synonyms in chemical literature and databases. These include:

1-bromo-5-chloro-2-pentanone nih.gov

5-chloro-1-bromopentan-2-one

The compound is uniquely identified by its CAS Registry Number, 59554-91-5 . nih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₅H₈BrClO nih.gov |

| Molecular Weight | 199.47 g/mol nih.gov |

| CAS Number | 59554-91-5 nih.gov |

| InChI Key | VQIPXTITGUAIBB-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | C(CC(=O)CBr)CCl nih.gov |

Isomeric Relationships and Structural Distinctions within the Halopentanone Family

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. The molecular formula C₅H₈BrClO, which belongs to this compound, can also describe other structural isomers. However, the specific placement of the ketone group and the halogen atoms distinguishes it from its isomers, leading to different chemical and physical properties. In contrast, compounds with different molecular formulas, such as C₅H₁₀BrCl, represent different classes of molecules entirely, even if they share the pentane (B18724) backbone.

Comparative Analysis with 1-Bromo-2-chloropentane (B8461394)

1-Bromo-2-chloropentane (C₅H₁₀BrCl) is a haloalkane, not a ketone. nih.gov This fundamental difference—the absence of the carbonyl (C=O) group—is the primary distinction from this compound. The molecular formula differs by two hydrogen atoms and one oxygen atom. nih.govnih.gov Consequently, 1-bromo-2-chloropentane has a lower molecular weight (185.49 g/mol ) compared to the subject ketone (199.47 g/mol ). nih.govnih.gov Structurally, 1-bromo-2-chloropentane features a bromine on the first carbon and a chlorine on the second carbon of a simple pentane chain. nih.gov

Comparative Analysis with 1-Bromo-5-chloropentane (B104276)

Like the previous example, 1-bromo-5-chloropentane is a haloalkane with the molecular formula C₅H₁₀BrCl and lacks the ketone functional group present in this compound. nih.govsigmaaldrich.comguidechem.com Its structure consists of a five-carbon chain with halogen atoms at terminal positions (C1 and C5). sigmaaldrich.comncats.io This compound is used as an intermediate in organic synthesis, for example, in the preparation of bempedoic acid. google.com The absence of the carbonyl group significantly alters its reactivity and physical properties compared to its ketone counterpart. nih.govnih.gov

Structural Divergence from 5-Chloro-2-pentanone

5-Chloro-2-pentanone (also known as 5-chloropentan-2-one) shares the pentanone backbone with the subject compound, including the ketone group at the C2 position. nist.govchemspider.com However, it lacks a bromine atom, resulting in a different molecular formula (C₅H₉ClO) and a significantly lower molecular weight of 120.58 g/mol . nist.govsigmaaldrich.com The structure is identical to this compound except for the substitution at C1, which is a simple methyl group in 5-chloro-2-pentanone. nist.govsigmaaldrich.com

Distinction from 1-Bromo-1-chloropentan-2-one

1-Bromo-1-chloropentan-2-one is a constitutional isomer of this compound, meaning they share the same molecular formula (C₅H₈BrClO) and molecular weight. nih.gov The key structural difference lies in the location of the halogen atoms. In this isomer, both the bromine and chlorine atoms are attached to the first carbon (C1), creating a dihalo-substituted carbon adjacent to the carbonyl group. nih.govmolbase.com This arrangement, known as an α,α-dihaloketone, results in different chemical reactivity compared to this compound, where the chlorine is located at the distant C5 position.

Table 2: Comparative Analysis of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

|---|---|---|---|

| This compound | C₅H₈BrClO | 199.47 nih.gov | Ketone at C2, Bromine at C1, Chlorine at C5 nih.gov |

| 1-Bromo-2-chloropentane | C₅H₁₀BrCl | 185.49 nih.gov | Alkane, Bromine at C1, Chlorine at C2 nih.gov |

| 1-Bromo-5-chloropentane | C₅H₁₀BrCl | 185.49 nih.gov | Alkane, Bromine at C1, Chlorine at C5 nih.gov |

| 5-Chloro-2-pentanone | C₅H₉ClO | 120.58 sigmaaldrich.com | Ketone at C2, Chlorine at C5, No Bromine nist.gov |

| 1-Bromo-1-chloropentan-2-one | C₅H₈BrClO | 199.47 nih.gov | Ketone at C2, Bromine and Chlorine both at C1 nih.gov |

Stereochemical Considerations and Chiral Forms of this compound

Stereochemistry examines the three-dimensional arrangement of atoms in molecules. A key concept in stereochemistry is chirality, which occurs when a molecule is non-superimposable on its mirror image. This property typically arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different substituent groups.

An analysis of the structure of this compound (Br-CH₂-C(=O)-CH₂-CH₂-CH₂-Cl) reveals that none of the carbon atoms qualify as a chiral center. Each carbon atom in the chain is bonded to at least two identical atoms (hydrogen atoms).

C1: Bonded to one bromine and two hydrogen atoms.

C2: Part of a carbonyl group, double-bonded to an oxygen atom.

C3: Bonded to two hydrogen atoms.

C4: Bonded to two hydrogen atoms.

C5: Bonded to one chlorine and two hydrogen atoms.

Since there are no chiral centers, this compound is an achiral molecule. It does not exhibit enantiomerism or diastereomerism and therefore exists as a single, non-optically active form. The InChIKey for this compound, VQIPXTITGUAIBB-UHFFFAOYSA-N, further confirms its lack of defined stereochemistry. nih.gov

Table 3: Summary of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₅H₈BrClO |

| 1-bromo-2-chloropentane | C₅H₁₀BrCl |

| 1-bromo-5-chloropentane | C₅H₁₀BrCl |

| 5-chloro-2-pentanone | C₅H₉ClO |

| 1-bromo-1-chloropentan-2-one | C₅H₈BrClO |

Synthetic Methodologies for 1 Bromo 5 Chloropentan 2 One

Strategies for Carbonyl Group Introduction within Halogenated Alkanes

The synthesis of the target molecule can be envisioned by first constructing the dihalogenated pentane (B18724) backbone, followed by the introduction of a ketone functionality at the C-2 position. One potential, though less direct, pathway could involve the initial synthesis of 1-bromo-5-chloropentane (B104276). This dihaloalkane is a known compound that can be synthesized from various starting materials, including 1,5-pentanediol (B104693) or tetrahydrofuran. guidechem.com

However, the subsequent selective oxidation of the C-2 position of 1-bromo-5-chloropentane to a ketone presents a significant challenge due to the presence of two different halogen atoms, which can influence the reactivity of the molecule. Direct oxidation methods would likely lead to a mixture of products and are generally not as efficient as building the ketone functionality into the carbon skeleton from the outset.

Regioselective Halogenation Approaches for Pentan-2-one Scaffolds

A more direct and commonly employed strategy for the synthesis of 1-bromo-5-chloropentan-2-one involves the use of a pre-existing pentan-2-one framework, followed by selective halogenation at the desired positions. This approach requires careful control of reaction conditions to achieve the desired regioselectivity.

Bromination at the α-Position (C1)

The introduction of a bromine atom at the α-position (C-1) of a ketone is a well-established transformation in organic chemistry. pressbooks.pub This reaction typically proceeds through an enol or enolate intermediate. masterorganicchemistry.comechemi.com

Under acidic conditions, the ketone is protonated, which facilitates the formation of the enol tautomer. This enol then acts as a nucleophile and attacks a bromine source, such as molecular bromine (Br₂), to yield the α-brominated ketone. masterorganicchemistry.comchemtube3d.com Common acidic catalysts and solvents for this reaction include acetic acid and hydrobromic acid. masterorganicchemistry.comnih.gov The rate of this acid-catalyzed halogenation is dependent on the concentration of the ketone and the acid, but not the halogen, indicating that the formation of the enol is the rate-determining step. pressbooks.pubpearson.com For unsymmetrical ketones, bromination in acidic media generally favors the more substituted α-carbon. echemi.com However, for a methyl ketone like 5-chloropentan-2-one, the bromination will occur at the methyl group (C-1).

Alternatively, N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine. masterorganicchemistry.commasterorganicchemistry.com Lewis acids, such as magnesium perchlorate (Mg(ClO₄)₂), can also catalyze the α-bromination of dicarbonyl compounds in the presence of NBS. acs.org

Chlorination at the ω-Position (C5)

The key to the regioselective halogenation approach is the availability of a pentan-2-one derivative that is already chlorinated at the ω-position (C-5). The synthesis of 5-chloropentan-2-one is therefore a critical first step. This precursor can be prepared through several synthetic routes. One common method involves the reaction of α-acetyl-γ-butyrolactone with hydrochloric acid. scienceasia.org Another approach starts from levulinic acid esters, which are ketalized, hydrogenated, and then reacted with hydrochloric acid to yield 5-chloropentan-2-one.

Multi-step Convergent and Divergent Syntheses of this compound

The synthesis of this compound is inherently a multi-step process. A convergent approach might involve the synthesis of two smaller fragments that are then joined together. However, a more practical and widely applicable approach is a linear or divergent synthesis starting from a common precursor.

Precursor Compounds and Starting Materials (e.g., from tetrahydrofuran derivatives)

A notable multi-step synthesis of a related compound, 1-bromo-5-chloropentane, utilizes tetrahydrofuran (THF) as a starting material. In this process, THF reacts with acetyl chloride in the presence of a Lewis acid catalyst to yield 5-chloropentyl acetate. This intermediate is then subjected to bromination with an acidic catalyst to produce 1-bromo-5-chloropentane. guidechem.comgoogle.com While this synthesis yields the dihalogenated alkane, the introduction of a ketone at the C-2 position would require further transformations, as discussed in section 3.1.

A more direct route to the target molecule would likely start with a precursor that already contains the pentan-2-one skeleton. As mentioned previously, 5-chloropentan-2-one is a key intermediate. Its synthesis from α-acetyl-γ-butyrolactone provides a reliable entry point to the desired scaffold. scienceasia.org

Reaction Conditions and Catalysis (e.g., Lewis acid catalysts, acidic catalysts)

The synthesis of the precursor and the subsequent halogenation steps rely on specific reaction conditions and catalysts.

For the synthesis of 1-bromo-5-chloropentane from tetrahydrofuran, Lewis acids such as anhydrous zinc chloride or aluminum chloride are employed for the initial ring-opening reaction with acetyl chloride. guidechem.comgoogle.com The subsequent bromination of the resulting 5-chloropentyl acetate is carried out in the presence of an acidic catalyst like sulfuric acid or tosic acid. google.com

The crucial α-bromination of the 5-chloropentan-2-one precursor is typically performed under acidic conditions. The use of bromine in acetic acid is a classic method for this transformation. masterorganicchemistry.comchemtube3d.com The acetic acid not only serves as a solvent but also as a catalyst for the enolization of the ketone. masterorganicchemistry.com The reaction mechanism involves the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol, which then attacks the bromine. masterorganicchemistry.com

Lewis acid catalysis can also be employed for α-halogenation reactions. For instance, Mg(ClO₄)₂ has been shown to catalyze the α-bromination of 1,3-dicarbonyl compounds with NBS. acs.org While not specifically reported for 5-chloropentan-2-one, this suggests that Lewis acids could potentially be used to promote the desired bromination.

Below is a table summarizing the key reactions and conditions discussed:

| Transformation | Starting Material | Reagents and Catalysts | Product | Reference(s) |

| Synthesis of 1-Bromo-5-chloropentane | Tetrahydrofuran | 1. Acetyl chloride, Lewis acid (e.g., ZnCl₂, AlCl₃)2. Acidic catalyst (e.g., H₂SO₄, tosic acid), HBr | 1-Bromo-5-chloropentane | guidechem.comgoogle.com |

| Synthesis of 5-Chloropentan-2-one | α-Acetyl-γ-butyrolactone | Hydrochloric acid | 5-Chloropentan-2-one | scienceasia.org |

| α-Bromination of Ketones | Ketone | Br₂ in acetic acid or HBr | α-Bromoketone | masterorganicchemistry.comchemtube3d.com |

| α-Bromination of 1,3-Dicarbonyls | 1,3-Dicarbonyl compound | N-Bromosuccinimide (NBS), Mg(ClO₄)₂ | α-Bromo-1,3-dicarbonyl | acs.org |

Novel Synthetic Pathways and Methodological Advancements for this compound

Recent progress in the synthesis of α-haloketones has been driven by the need for greener, more efficient, and versatile protocols. mdpi.comresearchgate.net These efforts have led to the development of new reagents and catalytic systems that offer improvements over classical methods.

One area of advancement is in the direct α-halogenation of ketones. While traditional methods often employ elemental halogens, which can be hazardous and lead to side products, newer approaches utilize alternative halogenating agents. N-halosuccinimides, for example, are considered a more promising and safer alternative to elemental halogens. mdpi.com

Another innovative approach involves the chemoselective addition of halomethyllithium carbenoids to Weinreb amides. This method has been shown to be a straightforward route to variously functionalized α,β-unsaturated α'-haloketones. organic-chemistry.org A key advantage of this protocol is the exceptional stability of the tetrahedral intermediate formed with the Weinreb amide at low temperatures (-78 °C), which prevents the common side reaction of a second addition of the carbenoid. organic-chemistry.org This high degree of control leads to excellent yields of the desired α-haloketone. organic-chemistry.org This methodology is applicable to a wide range of substrates, including those with aromatic and heteroaromatic functionalities, and is tolerant of various functional groups. organic-chemistry.org

Furthermore, green chemistry principles have spurred the development of protocols that minimize the use of hazardous reagents. An example is the one-pot synthesis of α-bromoketones from secondary alcohols using ammonium bromide and oxone, which are considered cheap, stable, and non-toxic reagents. researchgate.net This reaction proceeds through two consecutive steps: the oxidation of the secondary alcohol to a ketone, followed by the oxidative bromination of the in-situ generated ketone. researchgate.net

The following table summarizes some of the novel methodologies developed for the synthesis of α-haloketones, which could be adapted for the synthesis of this compound.

| Methodology | Reagents | Key Features |

| Direct α-Halogenation | N-halosuccinimides | Safer alternative to elemental halogens, good reactivity. mdpi.com |

| Addition to Weinreb Amides | Halomethyllithium carbenoids, Weinreb amides | High chemoselectivity, excellent yields, stable intermediate prevents side reactions. organic-chemistry.org |

| Green Synthesis from Alcohols | Ammonium bromide, Oxone | Utilizes non-toxic and inexpensive reagents, one-pot procedure. researchgate.net |

These advanced synthetic strategies represent a significant step forward in the preparation of α-haloketones, offering improved safety profiles, higher efficiencies, and greater substrate scope. While direct application to this compound has not been specifically reported, these methodologies provide a strong foundation for the development of a tailored synthetic route.

Chemical Reactivity and Transformation of 1 Bromo 5 Chloropentan 2 One

Reactivity of the α-Brominated Ketone Moiety

The combination of a carbonyl group and an adjacent bromine atom imparts significant reactivity to the C1-C2 portion of the molecule. This moiety is susceptible to nucleophilic attack, rearrangement, and reduction.

Nucleophilic Substitution and Addition Reactions

The α-carbon of α-haloketones is a primary site for nucleophilic attack, leading to the displacement of the bromide ion. Concurrently, the electrophilic carbonyl carbon can undergo nucleophilic addition. The course of the reaction is often dependent on the nature of the nucleophile and the reaction conditions.

Common nucleophiles such as amines, phosphines, and organometallic reagents react readily with α-bromoketones. For instance, the reaction with amines can lead to the formation of α-aminoketones, which are valuable intermediates in the synthesis of various heterocyclic compounds. Due to the presence of two electrophilic centers (the carbonyl carbon and the α-carbon), α-haloketones can react with tricovalent organophosphorus compounds to yield either β-keto phosphonium (B103445) salts or enol phosphonium salts.

A summary of potential nucleophilic reactions at the α-bromoketone moiety is presented below.

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | α-Aminoketone |

| Thiol | R-SH | α-Thioketone |

| Carbanion | Diethyl malonate enolate | α-Alkylated ketone |

| Phosphine | Triphenylphosphine (PPh₃) | β-Keto phosphonium salt |

These reactions showcase the versatility of the α-bromoketone group in forming new carbon-carbon and carbon-heteroatom bonds.

α-Haloketone Rearrangements (e.g., Favorskii-type)

In the presence of a base, such as an alkoxide or hydroxide (B78521), α-haloketones that possess an enolizable proton on the α'-carbon can undergo a characteristic skeletal rearrangement known as the Favorskii rearrangement. nrochemistry.comwikipedia.org For 1-bromo-5-chloropentan-2-one, the protons on C3 are available for enolate formation.

The established mechanism involves the formation of an enolate at the C3 position, followed by intramolecular nucleophilic attack on the C1 carbon, displacing the bromide and forming a strained cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com The nucleophilic base (e.g., hydroxide or alkoxide) then attacks the carbonyl carbon of this intermediate. Subsequent ring-opening occurs to form the most stable carbanion, which is then protonated to yield the final carboxylic acid or ester product. youtube.com In the case of this compound, this rearrangement would lead to a branched-chain carboxylic acid derivative still containing the terminal chlorine atom.

Table 4.1.2: Favorskii Rearrangement of this compound

| Reactant | Reagents | Intermediate | Final Product (after workup) |

| This compound | 1. Sodium hydroxide (NaOH) 2. H₃O⁺ | 2-(2-chloroethyl)cyclopropanone | 3-chloroethyl)propanoic acid |

This ring-contraction reaction provides a powerful method for skeletal reorganization to produce highly branched carboxylic acids. ddugu.ac.in

Reductive Transformations of the Carbonyl Group

The ketone functional group in this compound can be selectively reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for the reduction of ketones to secondary alcohols. masterorganicchemistry.comlibretexts.org

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.org This is followed by a protonation step during workup to yield the alcohol. While NaBH₄ can reduce alkyl halides, the reduction of ketones is significantly faster, allowing for the chemoselective formation of 1-bromo-5-chloropentan-2-ol. The resulting bromochloro-alcohol is a bifunctional intermediate that can be used in subsequent reactions, such as intramolecular cyclization to form substituted tetrahydrofurans or oxetanes.

Table 4.1.3: Reduction of the Carbonyl Group

| Reactant | Reagent | Product |

| This compound | Sodium borohydride (NaBH₄), Methanol | 1-Bromo-5-chloropentan-2-ol |

Reactivity of the ω-Chlorine Atom

The terminal chloroalkane functionality at C5 provides a second, less reactive site for chemical modification. Its reactivity is primarily governed by nucleophilic substitution and elimination pathways.

Nucleophilic Substitution Reactions (SN1, SN2 pathways)

The carbon-chlorine bond at the C5 position can be cleaved through nucleophilic substitution. As a primary alkyl halide, it is susceptible to attack by nucleophiles. The reactivity of haloalkanes in substitution reactions generally follows the trend I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength. doubtnut.com This difference in reactivity is crucial, as it allows for selective reactions at the C-Br bond while leaving the C-Cl bond intact. cymitquimica.com

Reactions at the C5 position typically occur under conditions that favor substitution on a primary alkyl chloride, often following a modification at the more reactive α-bromoketone site. For example, in a malonic ester synthesis using 1-bromo-5-chloropentane (B104276), the initial nucleophilic attack occurs at the carbon bearing the bromine. The chloride is displaced in a subsequent intramolecular cyclization step. vaia.com

The mechanism of substitution at the primary C5 position is predominantly Sₙ2, involving a backside attack by the nucleophile, especially with strong, unhindered nucleophiles in polar aprotic solvents. evitachem.comucalgary.ca An Sₙ1 pathway is highly unlikely due to the instability of the primary carbocation that would need to form. ucalgary.ca

Table 4.2.1: Representative Nucleophilic Substitution at C5

| Reactant/Intermediate | Nucleophile | Conditions | Mechanism | Product Type |

| This compound | Cyanide (e.g., NaCN) | Requires forcing conditions to react at C5 | Sₙ2 | 1-Bromo-6-cyanohexan-2-one |

| 6-Bromo-1-chlorohexan-5-ol (from reduction) | Intramolecular alkoxide (formed with base) | Base (e.g., NaH) | Intramolecular Sₙ2 | 2-(Bromomethyl)-5-methyltetrahydrofuran |

Elimination Reactions

The terminal chlorine atom can be removed via an elimination reaction to form an alkene. This typically requires a strong, sterically hindered base to favor elimination over substitution (E2 mechanism). Lithium diisopropylamide (LDA) is an example of a base that can promote such a reaction. bartleby.com

This reaction would compete with other base-mediated processes within the molecule, such as enolate formation at C3 or the Favorskii rearrangement. However, under specific conditions, it is possible to induce the elimination of HCl to generate a terminal double bond, yielding 1-bromopent-4-en-2-one. This transformation introduces an additional functional group that can be used for further synthetic elaboration.

Table 4.2.2: Elimination Reaction at C5

| Reactant | Reagent | Mechanism | Product |

| This compound | Lithium diisopropylamide (LDA) | E2 | 1-Bromopent-4-en-2-one |

Differential Reactivity Between Bromine and Chlorine in this compound

The structure of this compound, featuring two different halogen atoms at distinct positions relative to the carbonyl group, establishes a notable difference in their chemical reactivity. The bromine atom is situated on the α-carbon (the carbon adjacent to the carbonyl group), while the chlorine atom is located on the δ-carbon (the terminal carbon of the pentane (B18724) chain). This positioning is the primary determinant of their distinct reaction pathways.

The reactivity of the bromine atom is significantly enhanced due to its α-position to the ketone functionality. The electron-withdrawing nature of the carbonyl group exerts a powerful inductive effect, which increases the partial positive charge on the α-carbon. nih.gov This heightened electrophilicity makes the α-carbon exceptionally susceptible to nucleophilic attack. Consequently, the bromine atom in an α-halo ketone is remarkably reactive in SN2 displacement reactions, far more so than a halogen on a standard alkyl chain. libretexts.orgwikipedia.org In fact, the rate of reaction for chloroacetone (B47974) with potassium iodide in acetone (B3395972) is about 36,000 times faster than that of 1-chloropropane. wikipedia.org This principle highlights the activated nature of the C-Br bond in this compound.

In contrast, the chlorine atom at the 5-position behaves like a typical primary alkyl chloride. While still a reactive site for nucleophilic substitution, it lacks the activation provided by the adjacent carbonyl group. The C-Cl bond is inherently stronger and less polarizable than the C-Br bond, making chloride a poorer leaving group compared to bromide under typical SN2 conditions. This intrinsic difference in halogen reactivity, coupled with the electronic influence of the ketone, ensures that nucleophilic attack will preferentially occur at the α-carbon, leading to the displacement of the bromide ion.

This differential reactivity allows for selective chemical transformations. For instance, in reactions with soft nucleophiles or under conditions favoring SN2 reactions, the bromine is displaced exclusively, leaving the C-Cl bond intact for subsequent synthetic modifications. This chemoselectivity is a cornerstone of its utility as a synthetic building block.

Table 1: Comparison of Halogen Reactivity in this compound

| Feature | α-Bromine | δ-Chlorine |

|---|---|---|

| Position | C1 (α to carbonyl) | C5 (primary alkyl) |

| Activating Group | Ketone (C=O) | None |

| Electronic Effect | Strong inductive effect from C=O enhances electrophilicity of the α-carbon. nih.gov | Standard inductive effect of a halogen on an alkyl chain. |

| Bond Strength | C-Br is weaker than C-Cl. | C-Cl is stronger than C-Br. |

| Leaving Group Ability | Bromide (Br⁻) is an excellent leaving group. | Chloride (Cl⁻) is a good, but less effective, leaving group than bromide. |

| Relative Reactivity in SN2 | Exceptionally high. libretexts.orgwikipedia.org | Moderate, typical of a primary alkyl chloride. rsc.org |

Inter-functional Group Cyclization and Annulation Reactions Involving this compound (e.g., intramolecular carbanion cyclization)

The distinct reactivity of the two halogen atoms in this compound provides a versatile platform for intramolecular cyclization reactions, a type of annulation. By selecting appropriate reaction conditions, specifically the choice of base, different cyclic ketones can be synthesized through intramolecular carbanion cyclization.

The presence of the ketone makes the α'-hydrogens (at the C3 position) acidic and susceptible to deprotonation by a base, forming an enolate. This enolate carbanion can then act as an internal nucleophile, attacking one of the two electrophilic carbon centers bearing a halogen. The regioselectivity of this cyclization—whether it forms a three-membered or a five-membered ring—is dictated by the reaction conditions and the relative stability of the transition states leading to the different ring sizes.

Formation of a Cyclopropyl (B3062369) Ketone (3-membered ring):

Treatment with a strong, non-nucleophilic base can facilitate the formation of a cyclopropyl ring via a process analogous to the Favorskii rearrangement. wikipedia.org In this scenario, the enolate formed at C3 would attack the more reactive α-carbon (C1), displacing the bromide ion. This intramolecular SN2 reaction results in the formation of 1-(cyclopropanoyl)propyl chloride. The commercially available 5-chloropentan-2-one is known to undergo a similar ring closure to yield cyclopropylethanone when treated with sodium hydroxide, demonstrating the feasibility of this type of cyclization. thieme-connect.de

Formation of a Cyclopentanone (B42830) Derivative (5-membered ring):

Alternatively, if a base generates a carbanion that preferentially attacks the terminal carbon (C5), a five-membered ring can be formed. This would involve the displacement of the chloride ion. While the C-Cl bond is less reactive, the formation of a stable five-membered ring can be a powerful thermodynamic driving force. Malonic ester synthesis using 1-bromo-5-chloropentane often proceeds via initial alkylation at the more reactive C-Br bond, followed by a second deprotonation and intramolecular cyclization that displaces the chloride to form a cyclopentane (B165970) ring. chegg.comvaia.com A similar pathway can be envisioned for this compound, where the enolate attacks the C5 position to yield 2-acetylcyclopentyl bromide after cyclization and protonation.

The outcome of the reaction is a delicate balance between the higher reactivity of the C-Br bond favoring three-membered ring formation and the thermodynamic stability of the five-membered ring product.

Table 2: Potential Intramolecular Cyclization Products

| Ring Size | Attacking Site | Leaving Group | Product Name | Reaction Pathway |

|---|---|---|---|---|

| 3-membered | C1 (α-carbon) | Bromide (Br⁻) | 1-acetyl-2-chloroethane cyclized intermediate (leading to a cyclopropyl derivative) | Intramolecular SN2 at the highly activated α-position. wikipedia.orgthieme-connect.de |

| 5-membered | C5 (δ-carbon) | Chloride (Cl⁻) | 2-acetylcyclopentyl bromide | Intramolecular SN2 driven by the formation of a thermodynamically stable five-membered ring. vaia.com |

Mechanistic Studies of 1 Bromo 5 Chloropentan 2 One Reactions

Elucidation of Reaction Mechanisms for Key Transformations

The presence of two different halogen atoms and a carbonyl group in 1-bromo-5-chloropentan-2-one allows for a variety of reaction pathways, primarily nucleophilic substitution and elimination reactions. The elucidation of these mechanisms often involves a combination of experimental and computational methods.

SN1/SN2 Pathways

Nucleophilic substitution reactions are central to the chemistry of this compound. The molecule possesses two primary electrophilic carbons, C1 (bonded to bromine) and C5 (bonded to chlorine), and an additional electrophilic center at the carbonyl carbon (C2). The competition between SN1 and SN2 pathways is a key aspect of its reactivity.

SN2 Reactions: Due to the primary nature of the carbon atoms bearing the halogens, SN2 reactions are generally favored. The reaction involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The C-Br bond is weaker and bromine is a better leaving group than chlorine, making the C1 position more susceptible to nucleophilic attack. pearson.com In reactions with nucleophiles, substitution at the C1 position is typically faster. For instance, in the presence of a good nucleophile and a polar aprotic solvent, the SN2 pathway at the C1 position is the dominant mechanism.

SN1 Reactions: While less common for primary halides, SN1 reactions can occur under specific conditions, such as in the presence of a strong Lewis acid or in highly polar, protic solvents that can stabilize a carbocation intermediate. lumenlearning.com However, the formation of a primary carbocation is energetically unfavorable. lumenlearning.com

Halogen Scrambling in Organometallic Reactions

In the context of organometallic reactions, such as those involving Grignard reagents, the phenomenon of halogen scrambling can be observed. While direct studies on this compound are not extensively documented in this specific context, analogous behavior in similar dihaloalkanes suggests that the formation of a Grignard reagent could potentially lead to a mixture of organometallic species. This scrambling can complicate synthetic outcomes, leading to a mixture of products. masterorganicchemistry.com

Transition State Analysis and Reaction Pathway Determination

Computational chemistry plays a vital role in understanding the intricate details of reaction mechanisms. Transition state analysis helps in determining the most probable reaction pathway by calculating the energy barriers for different potential routes.

For reactions of similar chloroketones, theoretical studies have shown that the carbonyl group can participate in the transition state, influencing the reaction rate and mechanism. researchgate.net For this compound, computational models could be employed to analyze the transition states for nucleophilic attack at C1 versus C5, as well as potential elimination pathways. These calculations would provide insights into the geometry and energy of the transition states, helping to rationalize the observed product distributions.

Kinetic Isotope Effects in this compound Reactivity

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms. By replacing an atom with its heavier isotope, changes in the reaction rate can provide information about bond-breaking or bond-forming events in the rate-determining step.

Stereoselectivity and Regioselectivity in Mechanistic Contexts

Regioselectivity: In reactions of this compound, regioselectivity refers to the preferential reaction at one of the electrophilic sites. As mentioned, the greater reactivity of the C-Br bond compared to the C-Cl bond typically leads to selective substitution at the C1 position. nih.govnih.gov This is a consequence of bromide being a better leaving group than chloride. pearson.com A study on the reaction of 1-bromo-5-chloropentane (B104276) with a benzylboronic ester showed excellent chemoselectivity for coupling at the bromide position. nih.gov

Stereoselectivity: Stereoselectivity becomes relevant if a chiral center is formed during a reaction. For instance, if a nucleophile attacks the carbonyl carbon (C2), a new stereocenter is created. The stereochemical outcome (e.g., a racemic mixture or a preference for one enantiomer) would depend on the reaction mechanism and the presence of any chiral reagents or catalysts. In SN2 reactions at C1 or C5, if the starting material were chiral at a different position, the reaction would proceed with inversion of configuration at the reaction center. sohag-univ.edu.eg However, for a typical radical halogenation reaction, a lack of stereoselectivity is common, often resulting in a mixture of stereoisomers. vaia.com

Computational Chemistry and Theoretical Investigations of 1 Bromo 5 Chloropentan 2 One

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic architecture of 1-bromo-5-chloropentan-2-one. Methods such as Density Functional Theory (DFT) are commonly employed to model its electronic structure. researchgate.netstanford.edu DFT functionals like B3LYP, often paired with basis sets such as 6-31G(d,p) or 6-31++G(d,p), provide a robust framework for these calculations. researchgate.net

These computations yield critical data on the molecule's geometry, bond lengths, bond angles, and the distribution of electron density. The presence of three distinct electronegative atoms—oxygen, chlorine, and bromine—creates a complex electronic environment. Calculations can quantify the partial charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. For instance, the carbon atom of the carbonyl group is expected to have a significant positive partial charge, making it a primary site for nucleophilic attack. The carbon atoms bonded to the halogens (C1 and C5) are also electrophilic centers.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for predicting reactivity. The energy and localization of these orbitals indicate how the molecule will interact with other chemical species.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H8BrClO | PubChem |

| Molecular Weight | 199.47 g/mol | Computed by PubChem 2.1 |

| XLogP3-AA (LogP) | 1.6 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.6.11 |

| Rotatable Bond Count | 4 | Computed by Cactvs 3.4.6.11 |

| Polar Surface Area | 17.1 Ų | Computed by Cactvs 3.4.6.11 |

Conformational Analysis and Molecular Dynamics Simulations

The four rotatable single bonds in this compound allow it to adopt numerous conformations. Conformational analysis, through methods like molecular dynamics (MD) simulations, is essential for exploring the potential energy surface of the molecule. uq.edu.auub.edu

MD simulations model the atomic motions of the molecule over time, providing a dynamic picture of its flexibility. science.gov By simulating the molecule in a solvent, such as water or an organic solvent, researchers can understand how the environment influences conformational preferences. These simulations can identify the most stable, low-energy conformers and the energy barriers for rotation between them. This information is crucial, as the reactivity and spectroscopic properties of the molecule can be an average over several populated conformations. For flexible molecules, understanding the accessible conformations is key to interpreting experimental results accurately. ub.edu

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods are invaluable for predicting the chemical reactivity of this compound and mapping out potential reaction pathways. Theoretical studies on similar molecules, such as 5-chloropentan-2-one, provide a strong foundation for these predictions. researchgate.net

A study on the gas-phase elimination kinetics of chloroketones, including 5-chloropentan-2-one, utilized DFT calculations to investigate reaction mechanisms. researchgate.net It was found that the pyrolysis could proceed through different transition states. One pathway involves a five-membered cyclic transition state where the carbonyl oxygen assists in the cleavage of the C-Cl bond, leading to the elimination of HCl and the formation of a cyclopropyl (B3062369) ketone. Another path is a more conventional 1,2-elimination via a four-membered cyclic transition state. researchgate.net

For this compound, these pathways are more complex due to the presence of the bromine atom. Computational studies would aim to determine the activation energies for several competing reactions:

HCl elimination: Similar to 5-chloropentan-2-one, involving the chlorine at C5.

HBr elimination: Involving the bromine at C1. The C-Br bond is generally weaker than the C-Cl bond, suggesting this might be a favorable pathway.

Nucleophilic substitution: The molecule has multiple electrophilic sites (C1, C2, C5), and computational models can predict the selectivity of nucleophilic attack at these positions.

DFT calculations can model the structures of the transition states for these reactions and calculate their corresponding activation energies (Ea), allowing for a comparison of the kinetic feasibility of each pathway. researchgate.net

Table 2: Illustrative Theoretical Activation Energies for Competing Pathways

Note: The following data is based on theoretical studies of the related 5-chloropentan-2-one and is illustrative for this compound.

| Reaction Pathway | Description | Predicted Activation Energy (Ea) Range (kcal/mol) | Computational Method Basis |

|---|---|---|---|

| HCl Elimination (via 5-membered TS) | Neighboring carbonyl group participation to eliminate HCl. | ~40-45 | DFT (B3LYP) on 5-chloropentan-2-one researchgate.net |

| HCl Elimination (via 4-membered TS) | Direct 1,2-elimination of HCl. | ~50-55 | DFT (B3LYP) on 5-chloropentan-2-one researchgate.net |

| HBr Elimination (Hypothetical) | Elimination involving the C1-Br bond. | Likely lower than HCl elimination due to weaker C-Br bond. | Inference from general principles. |

Spectroscopic Property Simulations and Validation Studies (e.g., NMR, mass spectrometry predictions)

Computational chemistry is also a key tool for predicting spectroscopic properties, which serves to validate theoretical models against experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus in the computationally determined low-energy conformers, a predicted spectrum can be generated. This simulated spectrum can then be compared with experimental data to confirm the molecular structure and assess the accuracy of the computational model.

Mass Spectrometry: While direct simulation of mass spectra is complex, computational methods can aid in its interpretation. By calculating bond dissociation energies, researchers can predict the most likely fragmentation pathways the molecule will undergo in the mass spectrometer. For this compound, this would involve predicting the cleavage of C-C, C-Br, and C-Cl bonds and the stability of the resulting fragment ions. This information is crucial for interpreting the experimental mass spectrum and confirming the molecular structure.

These validation studies, where theoretical predictions are matched against experimental spectra, are a critical part of the computational workflow, ensuring that the models accurately represent the real-world behavior of the molecule.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Chloropentan-2-one |

| Hydrogen Chloride (HCl) |

Applications of 1 Bromo 5 Chloropentan 2 One As a Synthetic Building Block

Utility in the Construction of Diverse Organic Scaffolds

The unique structure of 1-bromo-5-chloropentan-2-one, with its distinct reactive centers, allows for a variety of chemical transformations. The α-bromoketone moiety is a potent electrophile, susceptible to nucleophilic attack, while the terminal chloroalkane provides another site for substitution reactions, typically under different reaction conditions. This differential reactivity is pivotal in the stepwise construction of diverse organic scaffolds. forecastchemicals.comnbinno.com

The presence of two electrophilic centers, the α-halocarbon and the carbonyl group, makes α-haloketones like this compound highly valuable for building more complex structures. nih.gov The reactivity of the bromo and chloro groups can be selectively exploited, making it a versatile reagent in organic synthesis for creating molecules with specific properties. forecastchemicals.comnbinno.com For instance, the bromine atom, being more labile, can react preferentially, leaving the chlorine atom available for subsequent functionalization. This characteristic is instrumental in the synthesis of complex molecules where sequential bond formation is required. researchgate.net

Synthesis of Heterocyclic Compounds Incorporating the Pentan-2-one Core

Haloketones are crucial precursors for a wide array of heterocyclic compounds. nih.gov The pentan-2-one backbone of this compound can be incorporated into various ring systems, leading to the formation of important classes of nitrogen and oxygen-containing heterocycles.

A notable application of a related compound, 5-chloropentan-2-one, is in the synthesis of pyrrolo[1,2-a]quinazolin-5(1H)-one derivatives. These compounds are formed through a reaction with 2-aminobenzamide, catalyzed by iodine in an ionic liquid. This method provides a greener route to these fused heterocyclic systems.

Pyrrole (B145914) and Furan (B31954) Derivatives

While direct examples of the use of this compound in pyrrole and furan synthesis are not extensively documented, the general reactivity of α-haloketones is well-established in this context.

Pyrrole Synthesis: The Hantzsch pyrrole synthesis is a classic method that utilizes an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine to construct the pyrrole ring. wikipedia.org In this reaction, this compound could serve as the α-haloketone component, reacting with a β-ketoester and an amine to yield a substituted pyrrole with a (3-chloropropyl) group at one of the positions. This functionalized side chain would then be available for further synthetic modifications. The synthesis of polysubstituted pyrroles can also be achieved through a photoinduced Hantzsch-type reaction between α-bromo ketones and enaminones. nih.gov

Furan Synthesis: The Feist-Benary furan synthesis involves the reaction of an α-haloketone with a β-dicarbonyl compound in the presence of a base like pyridine (B92270) or ammonia. wikipedia.orgambeed.com this compound would be a suitable α-haloketone substrate in this reaction, leading to the formation of a furan ring with a (3-chloropropyl) substituent. This reaction proceeds through the initial formation of an enolate from the β-dicarbonyl compound, which then displaces the bromide from the α-haloketone. wikipedia.org

| Heterocycle Synthesis Method | Reactants | Product Type | Potential Role of this compound |

| Hantzsch Pyrrole Synthesis | α-haloketone, β-ketoester, amine | Substituted pyrrole | Serves as the α-haloketone component. wikipedia.org |

| Feist-Benary Furan Synthesis | α-haloketone, β-dicarbonyl compound | Substituted furan | Acts as the α-haloketone substrate. wikipedia.orgambeed.com |

Nitrogen- and Oxygen-containing Heterocycles

The utility of α-haloketones extends to the synthesis of other important five-membered heterocycles containing nitrogen and oxygen atoms.

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a well-known method for preparing thiazole derivatives. It involves the condensation of an α-haloketone with a thioamide. By using this compound in this synthesis, a thiazole ring bearing a (3-chloropropyl) side chain can be obtained. This reaction is valuable for accessing a wide range of substituted thiazoles, which are significant motifs in medicinal chemistry. researchgate.net The reaction of α-haloketones with thiosemicarbazide (B42300) derivatives is also a common route to thiazoles. mdpi.com

Oxazole (B20620) Synthesis: Oxazoles are another class of heterocycles that can be synthesized from α-haloketones. The Robinson-Gabriel synthesis involves the dehydration of 2-acylaminoketones, which can be prepared from the reaction of an α-haloketone with an amide. Alternatively, direct condensation of an α-haloketone with a primary amide can also yield oxazoles. The use of this compound would result in an oxazole with a functionalizable (3-chloropropyl) group. Oxazoles are important intermediates in the synthesis of various therapeutic agents. google.com

Role in the Synthesis of Complex Molecules and Advanced Intermediates

This compound is a valuable intermediate in the synthesis of more complex molecules, including those with pharmaceutical applications. lookchem.com The related compound, 1-bromo-5-chloropentane (B104276), is a known intermediate in the synthesis of various pharmaceuticals. For example, it is used in the preparation of bone resorption inhibitors and protective agents for human α1A adrenoceptors. google.com It is also a key starting material in the synthesis of bempedoic acid, a treatment for hypercholesterolemia. google.com

Furthermore, 1-bromo-5-chloropentane has been utilized in the synthesis of biaryl amide derivatives that show inhibitory effects against the hepatitis C virus. nih.gov The presence of a ketone functional group in this compound, in addition to the two halogen atoms, provides an additional handle for synthetic transformations, potentially increasing its value as an advanced intermediate for complex target molecules.

| Related Compound | Pharmaceutical Application/Target | Reference |

| 1-Bromo-5-chloropentane | Bone resorption inhibitors, α1A adrenoceptor protective agents | google.com |

| 1-Bromo-5-chloropentane | Bempedoic acid (for hypercholesterolemia) | google.com |

| 1-Bromo-5-chloropentane | Hepatitis C virus inhibitors (biaryl amides) | nih.gov |

Development of Novel Reagents and Catalysts Derived from this compound

While the direct application of this compound in the development of novel reagents and catalysts is not widely reported, the reactivity of α-haloketones suggests potential in this area. For instance, α-haloketones can be used to synthesize other functional molecules that may act as ligands for metal catalysts. The presence of both a soft (bromo) and a hard (carbonyl) electrophilic site, along with a distal chloro group, could be exploited to create unique ligand architectures.

Recent research has focused on the development of new catalytic systems for the synthesis of α-haloketones themselves, highlighting their importance in synthetic chemistry. acs.orgnih.govunits.it These advancements may, in turn, spur further research into the applications of specific α-haloketones like this compound in catalysis.

Derivatives and Analogs of 1 Bromo 5 Chloropentan 2 One: Synthesis and Comparative Reactivity

Synthesis of Positional Isomers and Chain Homologs of 1-Bromo-5-chloropentan-2-one

The synthesis of this compound and its analogs can be achieved through several strategic routes, typically involving the sequential introduction of the desired functional groups. General methods for creating α-haloketones and γ-haloketones form the basis of these synthetic pathways. researchgate.netnih.govwikipedia.org

Positional isomers, such as 1-chloro-5-bromopentan-2-one or 3-halopentan-2-ones, require regioselective halogenation strategies. For instance, the synthesis of 1-chloro-5-bromopentan-2-one could be envisioned starting from 5-bromovaleric acid. Conversion to the acyl chloride followed by reaction with diazomethane (B1218177) and subsequent treatment with HCl would yield the desired α-chloroketone. Alternatively, selective protection and manipulation of a precursor like 1,5-pentanediol (B104693) allows for the controlled introduction of halogens. organic-chemistry.org

A plausible route to the title compound could start with the ring-opening of tetrahydropyran (B127337) with acetyl chloride in the presence of a Lewis acid to give 5-chloro-amyl acetate, followed by hydrolysis to 5-chloropentan-1-ol. up.ac.za Oxidation of the alcohol to 5-chloropentan-2-one, followed by α-bromination under acidic conditions to favor mono-halogenation, would yield the final product. acs.org

The synthesis of γ-haloketones can also be accomplished via methods like the ring-opening chlorination of cyclobutanols catalyzed by manganese, providing a direct route to these structures. researchgate.net Similarly, an ICl-mediated functional group interconversion of methyl homopropargyl ethers has been shown to produce α-iodo-γ-chloroketones. nih.gov Chain homologs, such as 1-bromo-6-chlorohexan-2-one, can be prepared using analogous strategies starting from corresponding longer-chain precursors.

Below is a table outlining general synthetic strategies for related haloketones.

| Target Structure Type | Precursor(s) | Key Transformation(s) | Reagents & Conditions | Ref(s) |

| α-Bromoketone | Ketone | Acid-catalyzed bromination | Br₂, Acetic Acid | nih.govacs.org |

| α-Chloroketone | Ketone | Chlorination | SO₂Cl₂, or Cl₂ in aqueous CaCO₃ | nih.govgoogle.com |

| γ-Chloroketone | Cyclobutanol | Ring-opening chlorination | Mn(OAc)₃, AcCl, 2,6-Lutidine | researchgate.net |

| α,γ-Dihaloketone | Methyl homopropargyl ether | Iodo-induced cyclization/ring-opening | ICl, Dichloromethane | nih.gov |

| α,α'-Dihaloketone | α-Halo carboxylic ester | Reaction with chloromethyllithium | CH₂Cl₂, n-BuLi, LiBr, THF, -78 °C | metu.edu.tr |

Reactivity Profiles of Related Haloketones and Haloalkanes (e.g., 1-bromo-2-chloropentane (B8461394), 5-chloro-2-pentanone)

The reactivity of haloketones is significantly influenced by the position of the halogen relative to the carbonyl group. The halogen of an α-halo ketone is exceptionally reactive in Sₙ2 displacement reactions compared to a halogen on a simple alkyl chain. chemrxiv.org This enhanced reactivity is attributed to the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond and stabilizes the transition state. nih.govyoutube.com For example, chloroacetone (B47974) reacts with potassium iodide in acetone (B3395972) approximately 36,000 times faster than 1-chloropropane. wikipedia.org

In contrast, the chlorine atom in 5-chloro-2-pentanone is in the γ-position. Its reactivity in intermolecular Sₙ2 reactions is similar to that of a typical primary alkyl chloride, like 1-chloropentane (B165111), as the electronic influence of the ketone is diminished over that distance. However, the presence of the ketone enables alternative intramolecular pathways. Under basic conditions, deprotonation can occur at the α-position (C1 or C3) to form an enolate, which can then act as an internal nucleophile, attacking the carbon bearing the chlorine (C5) to form a cyclopropyl (B3062369) or cyclopentanone (B42830) derivative, respectively. thieme-connect.comresearchgate.net

For a vicinal dihalide like 1-bromo-2-chloropentane , the reactivity at each halogenated carbon is distinct. The C1-Br bond is a primary alkyl bromide, while the C2-Cl bond is a secondary alkyl chloride. Generally, bromide is a better leaving group than chloride, and primary centers are less sterically hindered for Sₙ2 attack than secondary centers. Therefore, nucleophilic substitution would be expected to occur preferentially at C1. nih.gov

The following table provides a qualitative comparison of reactivity for these related structures in Sₙ2 reactions.

| Compound | Halogen Position | Key Factors Influencing Sₙ2 Reactivity | Expected Relative Reactivity | Ref(s) |

| This compound | C1-Br (α-keto), C5-Cl (primary) | C1: Electronic activation by C=O. C5: Sterically accessible primary halide. | C1-Br >> C5-Cl | nih.govcymitquimica.com |

| 5-Chloro-2-pentanone | C5-Cl (γ-keto) | Primary halide with minimal C=O influence; potential for intramolecular cyclization. | Similar to 1-chloropentane (intermolecular); intramolecular reaction is competitive. | thieme-connect.comresearchgate.net |

| 1-Bromo-2-chloropentane | C1-Br (primary), C2-Cl (secondary) | C1: Less hindered, better leaving group (Br). C2: More hindered, poorer leaving group (Cl). | C1-Br > C2-Cl | nih.gov |

| 1-Chloropentane | C1-Cl (primary) | Baseline primary alkyl halide. | Standard | youtube.com |

Structure-Reactivity Relationships in the Context of Dual Halogenation and Carbonyl Functionality

The presence of two different halogens and a carbonyl group within a single molecule like this compound results in a complex reactivity profile with multiple competing pathways. The outcome of a reaction is highly dependent on the nature of the nucleophile/base and the reaction conditions.

The primary sites for nucleophilic attack are the α-carbon (C1), the carbonyl carbon (C2), and the γ'-carbon (C5). nih.gov

Attack at C1 (α-keto bromide): This is the most electrophilic carbon for Sₙ2 reactions due to activation by the adjacent carbonyl and the excellent leaving group ability of bromide. nih.gov Weakly basic, strong nucleophiles will preferentially attack this site.

Attack at C5 (primary chloride): This site behaves like a standard primary alkyl chloride. cymitquimica.com While less reactive than the C1-Br bond, it can be targeted, especially if the C1 position is sterically hindered or if chemoselectivity is desired. For example, in reactions with dielectrophiles, substitution at a bromide is often favored over a chloride. nih.gov

Attack at C2 (carbonyl carbon): Strong, non-basic nucleophiles can add to the carbonyl group.

Intramolecular Cyclization: In the presence of a base, deprotonation can occur at the α- (C1) or α'- (C3) positions. The resulting enolate is a potent internal nucleophile.

C3-Deprotonation: The α'-enolate can attack C5 via an intramolecular Sₙ2 reaction. This 6-endo-trig cyclization is generally disfavored by Baldwin's rules, but formation of five-membered rings from γ-haloketones (via C1 deprotonation) to form cyclopropyl ketones is a known process. thieme-connect.comresearchgate.net Enolates of γ-chloropropyl ketones are known to form cyclopropyl ketones in aprotic media. thieme-connect.com

C1-Deprotonation: Deprotonation at the C1 position, which is rendered more acidic by the adjacent bromine, can lead to the Favorskii rearrangement, a characteristic reaction of α-halo ketones with α'-hydrogens. wikipedia.org

The order of halogen reactivity in Sₙ2 reactions is generally I > Br > Cl. masterorganicchemistry.com This, combined with the electronic activation at the α-position, strongly directs nucleophiles to the C1-Br bond in this compound under conditions favoring intermolecular substitution.

Exploration of Functional Group Modifications and their Impact on Synthetic Utility

Modifying the functional groups of this compound can dramatically alter its reactivity and open new avenues for synthetic applications.

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) or through biocatalytic methods, to form 1-bromo-5-chloropentan-2-ol. google.comalmacgroup.com This transformation has a profound impact on reactivity:

Deactivation of the α-Position: The electronic activation of the C1-Br bond is removed. The resulting 1-bromo-2-hydroxy system is a bromohydrin. Its reactivity in substitution reactions becomes much lower, now comparable to a standard primary alkyl bromide.

New Synthetic Possibilities: The resulting bromo-chloro-alcohol is a trifunctional building block. metu.edu.tr For example, treatment with a base could induce intramolecular epoxide formation via attack of the alkoxide on the C1-Br bond. The remaining primary chloride at C5 would be available for subsequent transformations. Chiral reduction can yield enantiomerically enriched halohydrins, which are valuable precursors for chiral thioethers and other complex molecules. uniovi.es

Protection of the Carbonyl Group: The ketone can be protected as a ketal (e.g., by reacting with ethylene (B1197577) glycol under acidic conditions) to temporarily mask its reactivity. nih.govlibretexts.org

Electronic "Switch-Off": Ketal formation removes the electron-withdrawing influence of the carbonyl group from the α-carbon. google.com This deactivates the C1-Br bond towards nucleophilic attack, making its reactivity similar to that of the C5-Cl bond.

Selective Reaction at C5: With the α-position deactivated, selective nucleophilic substitution can be more readily achieved at the C5 primary chloride. Following the reaction at C5, the ketal can be easily removed by acid hydrolysis to restore the ketone functionality, enabling a multi-step synthesis where the reaction sites are addressed in a controlled sequence. libretexts.org

These functional group interconversions allow a chemist to toggle the electronic nature of the molecule, selectively activating or deactivating specific sites to direct the course of a reaction and enhance the synthetic utility of the this compound scaffold.

Future Research Directions and Emerging Trends for 1 Bromo 5 Chloropentan 2 One

Sustainable and Green Chemistry Approaches to Synthesis

Traditional synthesis of α-haloketones often involves elemental halogens like bromine (Br₂) and chlorine (Cl₂), which are toxic, corrosive, and environmentally hazardous. chemistryviews.orgunits.itnih.gov Green chemistry initiatives aim to replace these reagents with safer and more sustainable alternatives.

Recent advancements include photochemical methods for synthesizing α-haloketones from olefins using inorganic salts as the halogen source. nih.govacs.org For instance, a heterogeneous photocatalytic system using a copper-modified graphitic carbon nitride (Cu-C₃N₄) catalyst can produce α-haloketones under visible light, using atmospheric oxygen as the oxidant and nickel halides (NiCl₂ or NiBr₂) as the halogen source. chemistryviews.orgunits.itacs.org This approach avoids harsh conditions and toxic reagents, representing a greener pathway that could be adapted for the synthesis of 1-bromo-5-chloropentan-2-one. nih.gov

The use of ionic liquids (ILs) as recyclable reaction media is another promising green strategy. aip.orgsciforce.org ILs can enhance reaction rates and facilitate product separation. For example, the reaction of α-haloketones with sodium alkyl/aryl sulphinates to produce β-keto-sulfones proceeds efficiently in the ionic liquid [bmim]BF₄, which can be recovered and reused without significant loss of activity. sciforce.orgsciforce.org Such systems could be explored for the synthesis and subsequent transformations of this compound.

| Method | Key Features | Potential for this compound |

| Photocatalysis | Uses visible light, air as oxidant, and inorganic halide salts. units.itacs.org | Avoids toxic elemental halogens (Br₂, Cl₂). chemistryviews.org |

| Ionic Liquids | Recyclable reaction medium, can act as a phase transfer catalyst. sciforce.orgsciforce.org | Enhances reaction efficiency and sustainability. aip.org |

| Solvent-Free Halogenation | Reagents are ground together, reducing solvent waste. mdpi.com | Minimizes environmental impact from organic solvents. |

Application in Supramolecular Chemistry and Materials Science

The bifunctional nature of this compound makes it a compelling building block for supramolecular chemistry and materials science. Molecules with multiple reactive sites are crucial for constructing complex, large-scale architectures like macrocycles and polymers.

The related compound, 1-bromo-5-chloropentane (B104276), has been used in the synthesis of novel tetrathiafulvalenophanes, molecules studied for their electronic properties in materials science. sigmaaldrich.com This suggests that this compound could similarly serve as a precursor to functional materials where the ketone group adds another layer of chemical functionality. Its ability to participate in reactions at three distinct sites could allow for the creation of intricate, three-dimensional polymeric or supramolecular structures.

Furthermore, α-haloketones are known to participate in halogen bonding, a non-covalent interaction that is increasingly used to control the assembly of molecules in crystal engineering and the design of liquid crystals. beilstein-journals.org The presence of both bromine and chlorine atoms in this compound could enable the formation of complex, directed assemblies, making it a target for developing new "smart" materials.

Catalytic Transformations and Asymmetric Synthesis using this compound

Modern catalytic methods offer powerful tools for transforming α-haloketones with high precision and selectivity. For a molecule like this compound, catalysis can enable selective reactions at one of the halogenated positions or the creation of new chiral centers.

A significant development is the catalytic asymmetric synthesis of tertiary alkyl fluorides via Negishi reactions of racemic α,α-dihaloketones. acs.org A nickel/bis(oxazoline) catalyst can achieve selective reaction at a C-Br or C-Cl bond, suggesting that a similar strategy could be used with this compound to selectively replace the bromine atom while leaving the chloroalkyl chain intact, all while controlling stereochemistry. acs.org

Organocatalysis also presents numerous opportunities. Chiral amines and their derivatives have been used to catalyze the asymmetric α-bromination of ketones with high enantioselectivity. researchgate.net Another powerful method is the organocatalytic asymmetric halogenation/semipinacol rearrangement, which can create two adjacent stereocenters, one of which is a quaternary carbon. acs.org These methods could be applied to precursors of this compound to generate chiral versions of the compound, opening doors to the synthesis of enantiomerically pure, complex molecules. The differential reactivity of the C-Br versus the C-Cl bond could also be exploited in sequential catalytic cross-coupling reactions to build molecular complexity.

| Catalytic Method | Description | Relevance to this compound |

| Nickel-Catalyzed Negishi Coupling | Stereoconvergent cross-coupling of racemic α-halo-α-fluoroketones. acs.org | Potential for selective, asymmetric functionalization of the α-bromo position. |

| Organocatalytic Halogenation | Uses chiral catalysts (e.g., diphenylpyrrolidine) for enantioselective α-bromination. researchgate.net | Could be used to synthesize chiral analogs. |

| Halogenation/Semipinacol Rearrangement | Tandem reaction catalyzed by cinchona alkaloids to form β-haloketones with two stereocenters. acs.org | A potential pathway to create complex chiral structures from related precursors. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of α-haloketones can involve hazardous reagents and intermediates, such as diazomethane (B1218177). acs.org Flow chemistry offers a safer and more efficient alternative to traditional batch processing for such reactions. goflow.at Continuous flow reactors minimize the volume of hazardous materials handled at any given time and allow for precise control over reaction parameters like temperature and residence time. acs.org

A multistep continuous flow process for producing α-haloketones from N-protected amino acids has been developed. acs.org This process uses a tube-in-tube reactor to safely generate and consume diazomethane in situ, avoiding its isolation and handling. acs.org Such a platform could be readily adapted for the large-scale and safe production of this compound or its precursors. One-pot syntheses in semibatch reactors that generate diazomethane and immediately convert it to an α-chloroketone have also been reported, offering excellent yields and purity. akjournals.com

Beyond flow chemistry, fully automated synthesis platforms are emerging as a transformative technology. sigmaaldrich.comsynplechem.com These systems use pre-packaged reagent cartridges and software-controlled protocols to perform a wide range of reactions, including reductive aminations, couplings, and protections/deprotections. sigmaaldrich.comsigmaaldrich.comnih.gov Integrating a bifunctional building block like this compound into such an automated workflow could accelerate the discovery of new molecules by enabling rapid, sequential, and diverse modifications of its structure. nih.govnih.gov

Interdisciplinary Research Opportunities Involving this compound

The structural motifs accessible from this compound make it a valuable starting point for interdisciplinary research, particularly in medicinal chemistry and chemical biology. α-Haloketones are key precursors for the synthesis of a wide variety of N-, S-, and O-heterocycles, many of which form the core of pharmacologically active compounds. mdpi.comwikipedia.org For example, they are used in the Hantzsch synthesis of thiazoles and can be converted to quinoxalines. wikipedia.orgresearchgate.net

The related compound, 1-bromo-5-chloropentane, is used as a reagent in the synthesis of novel imidazole (B134444) derivatives that act as inhibitors of heme-oxygenase (HO-1), an enzyme implicated in cancer. pharmaffiliates.comcymitquimica.com It is also a building block for agrochemicals and other pharmaceuticals. nbinno.com This history of use highlights the potential of the pentane (B18724) backbone with terminal halogens for creating bioactive molecules.

The addition of a ketone function in this compound provides an additional reactive handle for diversification, allowing for the synthesis of even more complex and functionally diverse compound libraries for biological screening. Its three distinct reactive sites could be sequentially modified to generate novel molecular scaffolds for targeting proteins or probing biological pathways.

常见问题

Q. Methodological Answer :

- ¹H NMR : The ketone carbonyl (C=O) deshields adjacent protons (δ ~2.5–3.0 ppm). The bromine and chlorine substituents split signals due to coupling (e.g., J = 6–8 Hz for CH₂Br and CH₂Cl groups).

- IR Spectroscopy : Confirm the ketone group via a strong C=O stretch (~1700–1750 cm⁻¹). Halogen stretches (C-Br: ~550–650 cm⁻¹; C-Cl: ~700–800 cm⁻¹) aid differentiation .

- Mass Spectrometry : Look for molecular ion peaks at m/z 198/200 (Br/Cl isotopic pattern) and fragmentation pathways (e.g., loss of Br or Cl radicals) .

Advanced: How can regioselectivity challenges in halogenation be mitigated during synthesis?

Methodological Answer :

Regioselectivity issues arise due to competing halogenation at alternative sites. Strategies include:

- Steric directing groups : Introduce temporary protecting groups (e.g., silyl ethers) to block undesired positions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the less hindered site.

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict reactive sites based on electron density maps. Validate with experimental kinetic studies .

Example : DFT analysis of pentan-2-one derivatives shows higher electron density at the γ-position, favoring bromination at C5 over C3 .

Advanced: What crystallographic methods resolve ambiguities in the molecular structure of this compound?

Q. Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement, focusing on anisotropic displacement parameters for Br and Cl atoms. Address twinning or centrosymmetric pseudosymmetry via the Flack parameter (η) or alternative metrics (e.g., x parameter for twin components) .

- Data contradiction : If bond lengths deviate >3σ from expected values, re-examine data for absorption errors (e.g., multi-scan corrections) or disorder modeling.

Case Study : A simulated dataset for a similar compound showed η values >0.3 indicated chirality, while x parameters resolved centrosymmetric ambiguities .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Methodological Answer :

- DFT calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic sites (e.g., C-Br vs. C-Cl reactivity).

- Transition state analysis : Locate TS structures for SN2 reactions using QST2 or NEB methods. Compare activation energies to predict dominant pathways .

Example : Simulations of this compound show higher electrophilicity at the brominated carbon (Fukui f⁻ = 0.12 vs. 0.08 for Cl) .

Advanced: What safety protocols are critical for handling this compound in lab settings?

Q. Methodological Answer :

- Exposure control : Use fume hoods with ≥100 fpm airflow. Monitor airborne concentrations via NIOSH Method 1003 for halogenated hydrocarbons .

- Deactivation : Quench excess reagent with sodium bicarbonate (for acidic byproducts) or ethanol (for radical intermediates).

- Waste disposal : Halogenated waste must be segregated and treated via alkaline hydrolysis (NaOH/EtOH) before disposal .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of halogen displacement in this compound?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。